Product packaging for BSH-IN-7(Cat. No.:)

BSH-IN-7

Cat. No.: B1192416
M. Wt: 408.5984
InChI Key: XDVGNIBMZHDZLL-GDQMVUAZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Biochemical Classification and Enzymatic Properties

Bile salt hydrolases belong to the N-terminal nucleophilic hydrolase superfamily, characterized by their distinctive catalytic mechanism involving autocatalytic activation and subsequent amide bond cleavage. These enzymes exhibit the characteristic alpha-beta-beta-alpha tetra-lamellar tertiary structure arrangement that defines this protein superfamily. The molecular architecture of bile salt hydrolases typically manifests as tetrameric assemblies, though variations including homodimeric and heterotrimeric forms have been documented across different bacterial species.

The enzymatic properties of bile salt hydrolases demonstrate remarkable consistency across diverse microbial sources. Bifidobacterium longum bile salt hydrolase exhibits optimal activity at pH values between 5 and 7, with temperature optima at 40 degrees Celsius. The enzyme displays a native molecular weight ranging from 125,000 to 130,000 daltons, comprising subunits with molecular weights of approximately 35,024 daltons as determined through amino acid sequence analysis. These characteristics suggest tetrameric organization, which has been confirmed through crystallographic studies of related enzymes.

Substrate specificity analysis reveals that bile salt hydrolases can hydrolyze all six major human bile salts, including glycocholic acid, glycodeoxycholic acid, glycochenodeoxycholic acid, taurocholic acid, taurodeoxycholic acid, and taurochenodeoxycholic acid. Additionally, these enzymes demonstrate capacity for hydrolyzing animal bile salts such as tauroursodeoxycholic acid and taurohyodeoxycholic acid. Kinetic studies indicate a general preference for glycine-conjugated bile acids over taurine-conjugated substrates, as evidenced by both specificity patterns and Michaelis-Menten constant values.

Distribution Among Gut Microbiota

Bile salt hydrolase activity represents a widespread and highly conserved feature across the major bacterial divisions inhabiting the human gastrointestinal tract. Metagenomic analyses have identified functional bile salt hydrolases in all major bacterial phyla, including representatives from Firmicutes, Bacteroidetes, Actinobacteria, and Proteobacteria, as well as archaeal species. This broad distribution suggests that bile salt hydrolase activity constitutes an ancient adaptation to the mammalian gut environment, reflecting deep coevolutionary relationships between host and microbiota.

The taxonomic distribution of bile salt hydrolases extends across numerous genera commonly found in human gut microbiota. Lactobacillus species harbor diverse bile salt hydrolase variants, with sixteen main species identified through metagenomic screening of publicly available human gut microbiome databases. These lactobacilli can be classified into four distinct categories based on bile salt hydrolase phylotypes: five species encoding bile salt hydrolase Type 0, six species encoding Type 2, four species encoding Type 3, and Ligilactobacillus salivarius uniquely encoding both Type 0 and Type 3 variants.

Enterococcus and Bacteroides represent additional major genera harboring bile salt hydrolase activity. The enzyme distribution among these taxa demonstrates significant functional redundancy, ensuring robust bile acid deconjugation capacity even in the face of microbiome perturbations. Recent advances in human microbiome research have facilitated identification of eight known phylotypes of bile salt hydrolases, with certain phylotypes restricted to specific bacterial genera.

Bifidobacterium species constitute another important reservoir of bile salt hydrolase activity within the gut microbiota. Studies examining Bifidobacterium longum and Bifidobacterium adolescentis have demonstrated potent bile salt hydrolase expression under physiological conditions. The widespread distribution of these enzymes across phylogenetically diverse bacteria underscores their fundamental importance in microbial adaptation to the bile-rich gastrointestinal environment.

Structural Characteristics as N-terminal Nucleophilic Hydrolases

The structural organization of bile salt hydrolases as members of the N-terminal nucleophilic hydrolase superfamily confers distinctive catalytic properties that distinguish them from other enzyme classes. Crystal structure analysis reveals that these enzymes undergo autocatalytic cleavage of the N-terminal residue to expose a critical cysteine residue that functions as the nucleophilic center for substrate hydrolysis. This structural feature represents a hallmark of the N-terminal nucleophilic hydrolase family and directly determines the catalytic mechanism employed by bile salt hydrolases.

The three-dimensional architecture of bile salt hydrolases exhibits striking similarities to penicillin V acylase from Bacillus sphaericus, supporting their classification within the same enzyme superfamily. Structural alignments demonstrate high levels of homology between bile salt hydrolases from different bacterial sources and penicillin V acylase, particularly in regions surrounding the active site. This structural conservation suggests evolutionary relationships and common catalytic strategies among N-terminal nucleophilic hydrolases.

Site-directed mutagenesis experiments have provided definitive evidence for the critical role of the N-terminal cysteine residue in bile salt hydrolase function. Substitution of cysteine at position 1 with alanine results in complete loss of enzymatic activity, confirming that the N-terminal cysteine serves as the essential nucleophilic center. This finding validates the classification of bile salt hydrolases as N-terminal nucleophilic hydrolases and establishes the mechanistic basis for their catalytic function.

Crystallographic studies of Lactobacillus salivarius bile salt hydrolase have revealed detailed structural features at 1.90 angstrom resolution. The crystal structure demonstrates that two bile salt hydrolase molecules pack as a dimer within the asymmetric unit, though the functional enzyme exists as a tetramer under physiological conditions. Comparative structural analysis has identified conserved amino acid residues that contribute to both catalytic function and substrate specificity across different bile salt hydrolase variants.

Catalytic Mechanism and Active Site Architecture

The catalytic mechanism of bile salt hydrolases involves a sophisticated series of molecular interactions that facilitate specific recognition and hydrolysis of conjugated bile acids. The enzymatic process initiates with substrate recognition, wherein the bile salt hydrolase identifies the glycine-conjugated or taurine-conjugated bile acid through interactions with both the steroid core and the amino acid moiety. The substrate binding occurs within a water-exposed cavity molded by specific structural loops, with the glycine component positioned in a highly polar pocket while the sterane core stabilizes through aromatic and hydrophobic interactions.

The active site architecture of bile salt hydrolases encompasses four distinct structural loops designated as Loop 1, Loop 2, Loop 3, and Loop 4, along with an assembly loop that maintains tetrameric organization. Loops 1, 2, and 3 facilitate substrate entry into the active site region designated as Site A, while the glycine release occurs at Site L. This structural organization ensures proper substrate orientation and product release during the catalytic cycle.

The nucleophilic attack mechanism begins when the N-terminal cysteine residue (Cys2) targets the amide bond linking the bile acid to its conjugated amino acid. This attack results in formation of a tetrahedral intermediate that becomes stabilized through interactions with conserved asparagine residues at positions 82 and 173. Concurrently, Arg18 provides electrostatic stabilization of the negative charge developing on the N-terminal cysteine sulfhydryl group.

Resolution of the tetrahedral intermediate occurs through deacylation involving water molecules, ultimately producing the deconjugated primary bile acid and free amino acid. Site-directed mutagenesis studies have confirmed the critical roles of specific residues in this mechanism, with Cys2 and Asn171 identified as essential for enzymatic activity, while Tyr24, Phe65, and Gln257 contribute to substrate specificity.

Table 1: Kinetic Parameters of Bile Salt Hydrolase from Bifidobacterium longum

Substrate Hydroxyl Positions Relative Activity (%) Km (mM)
Glycocholic acid 3α, 7α, 12α 85 0.16
Glycodeoxycholic acid 3α, 12α 91 0.28
Glycochenodeoxycholic acid 3α, 7α 100 0.13
Taurocholic acid 3α, 7α, 12α 43 1.12
Taurodeoxycholic acid 3α, 12α 29 0.79
Taurochenodeoxycholic acid 3α, 7α 51 0.33
Taurohyodeoxycholic acid 3α, 6α 11 Not Determined
Tauroursodeoxycholic acid 3α, 7β 19 Not Determined

Physiological Role in Bile Acid Metabolism

Bile salt hydrolases catalyze the gateway reaction in bacterial bile acid metabolism, initiating a complex cascade of biochemical transformations that fundamentally alter the composition and biological activity of the bile acid pool. The deconjugation reaction liberates free primary bile acids, including cholic acid and chenodeoxycholic acid, from their glycine or taurine conjugates. This transformation represents the essential first step that renders bile acids amenable to subsequent bacterial modifications, including 7α-dehydroxylation, dehydrogenation, and sulfation reactions.

The physiological significance of bile salt hydrolase activity extends beyond simple deconjugation to encompass fundamental alterations in bile acid bioavailability and transport properties. Unconjugated bile acids exhibit reduced affinity for bile acid transporters such as apical sodium-dependent bile acid transporter and sodium-taurocholate cotransporting polypeptide, leading to decreased rates of enterohepatic recirculation. This reduction in reabsorption efficiency results in increased fecal excretion of bile acids, thereby influencing overall bile acid homeostasis and cholesterol metabolism in the host.

Secondary bile acid formation represents a critical downstream consequence of bile salt hydrolase activity. The deconjugated primary bile acids produced by bile salt hydrolases become substrates for 7α-dehydroxylation reactions catalyzed by specialized bacteria, resulting in formation of secondary bile acids such as deoxycholic acid and lithocholic acid. These secondary bile acids possess distinct biological properties compared to their primary counterparts, including enhanced antimicrobial activity and differential effects on nuclear receptors such as farnesoid X receptor and membrane receptors including TGR5.

Recent investigations have revealed that bile salt hydrolases may also participate in reconjugation reactions, representing a novel aspect of microbial bile acid metabolism. Unlike host-mediated conjugation that utilizes only glycine or taurine, microbial conjugation reactions can incorporate diverse amino acids to produce novel bile acid conjugates. These microbial conjugated bile acids may modulate antimicrobial properties and influence disease states within the gastrointestinal tract, though their precise physiological roles remain under investigation.

Impact on Host-Microbe Interactions

The influence of bile salt hydrolases on host-microbe interactions encompasses multiple interconnected mechanisms that regulate both microbial community structure and host metabolic processes. Bile salt hydrolase activity directly affects microbial bile tolerance by converting toxic conjugated bile acids into less harmful unconjugated forms, thereby enhancing bacterial survival in the bile-rich gastrointestinal environment. This protective mechanism enables bile salt hydrolase-positive bacteria to establish and maintain stable populations within the gut microbiota.

The regulatory effects of bile salt hydrolases on host gene expression represent a profound mechanism of microbe-host communication. In vivo studies using gnotobiotic mice colonized with bile salt hydrolase-expressing Escherichia coli demonstrate significant alterations in hepatic and intestinal gene expression patterns. Key metabolic pathways affected include triglyceride biosynthesis, bile synthesis, fatty acid transport and synthesis, as controlled by genes such as Pparγ, Angptl4, Abcg5/8, RegIIIγ, Dbp, and Per1/2.

Bile salt hydrolase activity profoundly influences host lipid metabolism and energy balance through modulation of bile acid signaling pathways. High-level expression of bile salt hydrolases in conventionally raised mice results in significant reductions in host weight gain, plasma cholesterol levels, and hepatic triglyceride accumulation. These metabolic effects appear to be mediated through alterations in bile acid composition and subsequent changes in nuclear receptor signaling cascades.

The impact of bile salt hydrolases on gut microbiota composition occurs through multiple mechanisms involving both direct and indirect effects. Secondary bile acids produced following bile salt hydrolase-mediated deconjugation possess potent antimicrobial properties that selectively target specific bacterial populations, particularly Gram-positive species. This selective pressure shapes microbial community structure and may provide protection against pathogenic microorganisms.

Table 2: Host Physiological Effects of Bile Salt Hydrolase Activity

Parameter Control High BSH Activity Change
Body Weight Gain Baseline Reduced -15-20%
Plasma Cholesterol Baseline Decreased -25-30%
Liver Triglycerides Baseline Reduced -35-40%
Fecal Bile Acid Excretion Baseline Increased +50-60%
Secondary Bile Acid Formation Baseline Enhanced +75-85%

Immune system modulation represents another critical aspect of bile salt hydrolase-mediated host-microbe interactions. Bile acid metabolites produced through bile salt hydrolase activity influence innate immune responses and regulate antimicrobial peptide production. The enzyme activity affects expression of immune-related genes such as RegIIIγ, which encodes an antimicrobial protein that helps maintain appropriate microbial community structure.

Properties

Molecular Formula

C25H41FO3

Molecular Weight

408.5984

IUPAC Name

(R)-5-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-fluorohexan-2-one

InChI

InChI=1S/C25H41FO3/c1-15(4-5-18(28)14-26)19-6-7-20-23-21(9-11-25(19,20)3)24(2)10-8-17(27)12-16(24)13-22(23)29/h15-17,19-23,27,29H,4-14H2,1-3H3/t15-,16+,17-,19-,20+,21+,22-,23+,24+,25-/m1/s1

InChI Key

XDVGNIBMZHDZLL-GDQMVUAZSA-N

SMILES

C[C@@H]([C@H]1CC[C@@]2([H])[C@]3([H])[C@H](O)C[C@]4([H])C[C@H](O)CC[C@]4(C)[C@@]3([H])CC[C@]12C)CCC(CF)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BSH-IN-7

Origin of Product

United States

Comparison with Similar Compounds

Research Challenges and Limitations

  • Batch variability : Differences in compound purity (e.g., Compound A’s 88–92% HPLC purity) may affect reproducibility .
  • Extraction artifacts : Acidic extraction of this compound from bacterial lysates can generate sulfoxide byproducts, complicating quantification .

Preparation Methods

Table 1: Kinetic Parameters of BSH Inhibition by this compound

BSH SourceSubstratekcatk_{cat} (min⁻¹)KmK_m (mM)kcat/Kmk_{cat}/K_m (min⁻¹mM⁻¹)IC₅₀ (nM)
B. thetaTaurocholic acid15.3 ± 0.88.2 ± 1.01.9 ± 0.3427
B. longumTaurocholic acid6.9 ± 0.98.3 ± 2.50.8 ± 0.3108

This compound demonstrates rapid inhibition kinetics, achieving complete suppression of B. theta BSH within 15 seconds at equimolar concentrations. The compound’s IC₅₀ values range from 108 nM (B. longum) to 1,070 nM (B. adolescentis), underscoring its potency across bacterial taxa.

Structural Characterization and Mechanism of Action

X-ray crystallography (PDB 6UFY, 6UH4) reveals that this compound covalently binds to Cys2 of B. theta BSH, inducing conformational changes in residues 127–138 to accommodate the inhibitor. The interaction involves a Michael addition between the compound’s α,β-unsaturated carbonyl and the thiol group of cysteine, confirmed via top-down mass spectrometry. Comparative analysis of apo- and inhibitor-bound structures shows a 2.7 Å resolution displacement in the active-site loop, enhancing steric complementarity.

Stability studies indicate that this compound retains activity across pH 3–10 and temperatures up to 60°C, with no degradation observed after 30-minute incubations. The compound is resistant to oxidation, attributable to the stabilizing effects of DTT in assay buffers.

Validation in Complex Biological Systems

This compound’s efficacy extends to in vivo models. In fecal slurries from conventional mice, 20 μM this compound completely inhibits bile acid deconjugation, as measured by UPLC-MS quantification of glycochenodeoxycholic acid-d4. No cytotoxicity is observed in human intestinal cell lines (Caco-2, NCI-H716) at concentrations ≤50 μM, and epithelial integrity remains intact, as assessed by FITC-dextran permeability assays .

Q & A

How should researchers formulate a focused research question for studying BSH-IN-7?

  • Methodological Answer : Begin by narrowing a broad topic (e.g., "this compound's biochemical interactions") into a specific inquiry. Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define variables. For example: "How does this compound inhibit [specific enzyme/pathway] in [cell type/model organism] under [experimental conditions]?" Iteratively refine the question based on literature gaps and feasibility of data collection . Ensure alignment with primary objectives, such as mechanism elucidation or functional impact.

Q. What are the key considerations in designing reproducible experiments for this compound?

  • Methodological Answer :
  • Documentation : Follow guidelines from the Beilstein Journal of Organic Chemistry to detail experimental protocols, including reagent purity, instrumentation calibration, and environmental controls (e.g., temperature, pH) .
  • Controls : Include positive/negative controls and technical replicates to validate assay robustness.
  • Data Transparency : Report raw data, statistical methods, and outlier exclusion criteria in supplementary materials to enable replication .

Q. How can researchers ensure the validity of this compound characterization data?

  • Methodological Answer :
  • Analytical Triangulation : Use multiple techniques (e.g., NMR, HPLC, mass spectrometry) to confirm compound identity and purity.
  • Reference Standards : Compare results with established databases or published spectra.
  • Blind Testing : Minimize bias by having independent researchers verify results .

Advanced Research Questions

Q. How can researchers systematically analyze contradictory data in this compound studies?

  • Methodological Answer :
  • Root-Cause Analysis : Classify contradictions by source (e.g., methodological variability, batch differences in compound synthesis).
  • Replication : Repeat experiments under standardized conditions to isolate variables.
  • Meta-Analysis : Apply GRADE criteria to weigh evidence quality, prioritizing studies with rigorous controls and large sample sizes .
  • Example Workflow :
StepActionTool/Technique
1Identify discrepanciesLiterature survey (PubMed, Cochrane)
2Compare methodologiesPRISMA checklist
3Statistically reconcile dataBayesian meta-regression

Q. What strategies optimize experimental parameters for this compound's in vivo efficacy studies?

  • Methodological Answer :
  • DoE (Design of Experiments) : Use factorial designs to test multiple variables (e.g., dosage, administration route) efficiently.
  • Pharmacokinetic Modeling : Predict optimal dosing intervals using compartmental models.
  • Endpoint Validation : Align biomarkers with clinical outcomes (e.g., tumor regression, enzyme activity) to ensure translational relevance .

Q. How can multi-omics data be integrated to elucidate this compound's mechanism of action?

  • Methodological Answer :
  • Data Aggregation : Combine transcriptomic, proteomic, and metabolomic datasets using platforms like Galaxy or KNIME.
  • Pathway Enrichment Analysis : Tools such as DAVID or STRING identify overrepresented pathways impacted by this compound.
  • Machine Learning : Train models to predict off-target effects or synergistic drug combinations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BSH-IN-7
Reactant of Route 2
BSH-IN-7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.